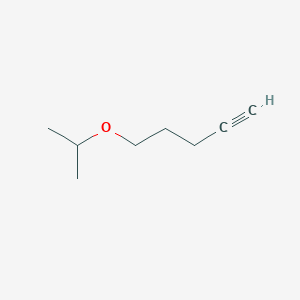

5-Propan-2-yloxypent-1-yne

Beschreibung

Eigenschaften

IUPAC Name |

5-propan-2-yloxypent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-5-6-7-9-8(2)3/h1,8H,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZELPAJXJDZWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309481 | |

| Record name | 5-(1-Methylethoxy)-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227549-60-0 | |

| Record name | 5-(1-Methylethoxy)-1-pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227549-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylethoxy)-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yloxy)pent-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propan-2-yloxypent-1-yne can be achieved through several methods. One common approach involves the alkylation of 5-pentyn-1-ol with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 5-pentyn-1-ol is first deprotonated to form an alkoxide ion, which then attacks the isopropyl bromide to form the desired ether.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. For example, phase-transfer catalysts can be employed to facilitate the transfer of reactants between different phases, improving the overall efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Propan-2-yloxypent-1-yne undergoes various chemical reactions, including:

Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

Reduction: The alkyne can be reduced to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.

Substitution: The ether group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), isopropyl bromide (C₃H₇Br)

Major Products Formed

Oxidation: Diketones, carboxylic acids

Reduction: Alkenes, alkanes

Substitution: Various substituted ethers

Wissenschaftliche Forschungsanwendungen

5-Propan-2-yloxypent-1-yne has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Propan-2-yloxypent-1-yne involves its reactivity towards various chemical reagents. The alkyne group can undergo addition reactions, while the ether group can participate in substitution reactions. These interactions are mediated by the molecular structure and electronic properties of the compound, which influence its reactivity and selectivity in different chemical environments.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The provided evidence includes compounds with partial structural similarities to 5-propan-2-yloxypent-1-yne, such as alkynes, ethers, or esters. Below is a comparative analysis based on substituent effects, hazards, and molecular features.

Table 1: Comparison of this compound and Related Compounds

Key Findings

Functional Group Influence on Reactivity :

- The terminal alkyne in this compound suggests reactivity in click chemistry or metal-catalyzed cross-couplings. In contrast, (Prop-2-yn-1-ylsulfanyl)carbonitrile includes a nitrile group, which may enhance electrophilicity but reduce stability under basic conditions.

The methacrylate polymer requires medical intervention upon exposure, highlighting the importance of substituent-driven safety protocols.

Structural Analogues :

- Aldehydes like 2-isopropyl-5-methyl-2-hexenal differ significantly in reactivity (e.g., nucleophilic addition vs. alkyne coupling). The absence of an alkyne or ether in these compounds limits direct functional comparisons.

Biologische Aktivität

5-Propan-2-yloxypent-1-yne is an organic compound characterized by a carbon-carbon triple bond (alkyne) and an ether functional group. Its molecular structure comprises a five-carbon chain with a propan-2-yloxy group attached to the first carbon, leading to unique chemical properties and potential biological activities.

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which are essential for its applications in organic synthesis and medicinal chemistry.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, O₃ | Diketones, Carboxylic acids |

| Reduction | H₂ (Pd/C) | Alkenes, Alkanes |

| Substitution | NaH, C₃H₇Br | Substituted ethers |

The mechanism of action of this compound is primarily based on its reactivity towards various chemical reagents. The alkyne group allows for addition reactions, while the ether group can participate in nucleophilic substitution reactions. This dual functionality enhances its potential as a building block in organic synthesis.

Research Findings

Recent studies have explored the biological activity of this compound, focusing on its interactions with biomolecules and potential therapeutic applications. Key findings include:

- Antimicrobial Activity : Preliminary research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the alkyne may contribute to this activity through disruption of microbial cell membranes.

- Cytotoxicity : Some derivatives of alkyne-containing compounds have shown cytotoxic effects against cancer cell lines. The specific impact of this compound on different cancer types remains to be fully elucidated but warrants further investigation.

Case Studies

Potential Applications

Given its unique structure and preliminary biological activity, this compound holds promise for:

- Drug Development : As a precursor for pharmaceuticals targeting infectious diseases or cancer.

- Chemical Synthesis : As a versatile intermediate in producing specialty chemicals with specific biological activities.

Q & A

Q. What are the key considerations for synthesizing 5-Propan-2-yloxypent-1-yne in a laboratory setting?

- Methodological Answer: Synthesis requires careful optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For alkynyl ethers like this compound, nucleophilic substitution between propargyl derivatives and alcohols is common. Purification via column chromatography or distillation is critical to isolate the product from byproducts. Structural validation using NMR (¹H/¹³C) and IR spectroscopy ensures correct functional group formation. Researchers should cross-reference synthetic protocols for structurally similar alkynyl ethers, such as those in , which highlights comparative analysis of cyclopropane derivatives .

Q. How can researchers ensure the purity and structural integrity of this compound post-synthesis?

- Methodological Answer: Combine multiple analytical techniques:

- Chromatography: HPLC or GC-MS to assess purity.

- Spectroscopy: ¹H NMR to confirm proton environments (e.g., terminal alkyne protons at ~2.5 ppm) and IR for alkyne C≡C stretches (~2100 cm⁻¹).

- Elemental Analysis: Verify molecular formula consistency.

Cross-validation with literature data for analogous compounds (e.g., ’s PubChem structural data) reduces misinterpretation risks .

Q. What safety protocols are recommended when handling this compound in research laboratories?

- Methodological Answer: Despite limited toxicological data (as noted in for similar compounds), assume flammability (due to alkyne groups) and reactivity. Use fume hoods, flame-resistant gloves, and avoid inhalation (per GHS/CLP guidelines in and ). Document first-aid measures for skin/eye contact and spills, referencing Safety Data Sheets (SDS) for alkynyl ether analogs .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the reaction mechanisms involving this compound in complex organic syntheses?

- Methodological Answer:

- Kinetic Studies: Monitor reaction rates under varying conditions (e.g., temperature, solvent) to infer mechanisms.

- Isotopic Labeling: Use deuterated reagents to trace proton transfer pathways.

- Computational Modeling: Density Functional Theory (DFT) simulations (as in ) predict transition states and intermediates.

- In Situ Spectroscopy: Raman or UV-Vis to detect transient species. Compare results with structurally related compounds, such as cyclopropane derivatives in , to identify mechanistic parallels .

Q. How should researchers address contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer:

- Multi-Technique Validation: Resolve ambiguities by combining NMR, X-ray crystallography, and high-resolution mass spectrometry.

- Control Experiments: Synthesize and analyze reference compounds with known structures.

- Statistical Analysis: Apply error margins (e.g., ±0.1 ppm for NMR shifts) to assess data reliability.

Reproducibility protocols from (e.g., open-source code for data processing) enhance transparency in resolving discrepancies .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer:

- DFT Calculations: Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD): Simulate solvent effects and steric interactions in silico.

- Machine Learning: Train models on PubChem datasets () to correlate structural features with reactivity trends.

Cross-check predictions with experimental data from analogous compounds (e.g., ’s cyclopropane-carboxylic acid derivatives) .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer:

- Detailed Documentation: Provide step-by-step synthetic procedures, including equipment calibration (e.g., reflux temperature accuracy).

- Open Data: Share raw spectral data, chromatograms, and computational input files (per ’s reproducibility guidelines).

- Peer Validation: Collaborate with independent labs to replicate results, addressing variables like reagent purity and ambient humidity .

Ethical and Regulatory Compliance

Q. What ethical guidelines apply to biological testing of this compound in preclinical studies?

- Methodological Answer:

- Institutional Review: Submit protocols to ethics committees for approval (as per ’s human/animal study frameworks).

- Regulatory Adherence: Follow FDA guidelines () for non-approved compounds, avoiding human/animal exposure without explicit authorization.

- Transparency: Disclose limitations (e.g., lack of FDA approval) in publications to prevent misuse .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.